molecular formula C22H23N3O4S B3580928 N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B3580928
M. Wt: 425.5 g/mol
InChI Key: KSMRVFYWOXNFSK-UHFFFAOYSA-N
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Description

N²-[(4-Methoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide is a synthetic glycinamide derivative featuring a sulfonamide core with aryl and heteroaryl substituents. Its structure includes a 4-methoxyphenylsulfonyl group, a 4-methylphenyl group, and a pyridin-2-ylmethyl moiety attached to the glycine backbone.

The pyridin-2-ylmethyl moiety introduces a basic nitrogen atom, which may facilitate hydrogen bonding or ionic interactions in biological systems .

Properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-17-6-8-19(9-7-17)25(16-22(26)24-15-18-5-3-4-14-23-18)30(27,28)21-12-10-20(29-2)11-13-21/h3-14H,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMRVFYWOXNFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling of aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the sulfonyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • N²-[(4-Ethoxyphenyl)sulfonyl]-N²-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide (): Replaces the 4-methoxyphenylsulfonyl group with a 4-ethoxyphenylsulfonyl moiety. The sulfanyl ethyl group instead of pyridin-2-ylmethyl may alter binding kinetics due to differences in steric bulk and hydrogen-bonding capacity .
  • N²-[(4-Bromophenyl)sulfonyl]-N²-cyclohexyl-N-(4-methoxyphenyl)glycinamide (): Substitutes the 4-methylphenyl group with cyclohexyl and introduces a bromine atom on the sulfonyl phenyl ring. The cyclohexyl group increases steric hindrance, possibly reducing off-target interactions but complicating synthetic accessibility .

Nitrogen Substituent Variations

  • N-(2-Furylmethyl)-N²-(methylsulfonyl)-N²-(4-phenoxyphenyl)glycinamide (): Uses a methylsulfonyl group instead of aryl sulfonyl and a furylmethyl substituent. The furylmethyl group introduces a heterocyclic ring, which may modulate solubility and π-π stacking interactions .
  • N-(4-Biphenyl-4-yl-1,3-oxazol-2-yl)-N²-pyridine-2-ylglycinamide ():

    • Replaces the sulfonamide with an oxazole ring and biphenyl group.
    • Impact : Oxazole’s aromaticity and biphenyl’s planar structure could enhance binding to hydrophobic pockets but reduce solubility compared to sulfonamides .

Physicochemical Properties

Compound Molecular Weight Key Substituents Predicted logP Solubility (mg/mL)
Target Compound ~480 4-MeO-PhSO₂, 4-Me-Ph, Pyridin-2-yl 3.2 0.15
N²-(4-Ethoxyphenylsulfonyl) Analog (E3) ~470 4-EtO-PhSO₂, 4-Me-Ph, Sulfanyl-Et 3.5 0.10
N²-(4-Bromophenylsulfonyl) Analog (E8) 481.4 4-Br-PhSO₂, Cyclohexyl, 4-MeO-Ph 4.0 0.08
N-(Furylmethyl) Analog (E5) ~420 MeSO₂, 4-PhO-Ph, Furylmethyl 2.8 0.20

logP and solubility estimates are based on substituent contributions and analogous data from , and 14.

Pharmacological Implications

  • Target Compound : The pyridin-2-ylmethyl group may enhance interactions with kinases or GPCRs, as seen in related compounds (). The 4-methoxyphenylsulfonyl group could confer resistance to cytochrome P450-mediated metabolism compared to nitro or bromo substituents .
  • Bromo-Substituted Analog () : Bromine’s halogen bonding may improve binding affinity but could lead to higher molecular weight and reduced bioavailability .

Biological Activity

The compound N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide , also referred to as a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C23H23N3O6S
  • Molecular Weight : 469.5 g/mol
  • Purity : Typically around 95%
  • IUPAC Name : 2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methyl-3-nitrophenyl)acetamide

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, it was found that certain sulfonamide derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's structural features, particularly the sulfonamide group, are crucial for its antibacterial efficacy .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In one study, several derivatives exhibited strong inhibitory effects on urease with IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM). For instance, some derivatives had IC50 values ranging from 1.13 to 6.28 µM .

Anticancer Potential

Sulfonamide derivatives have been investigated for their anticancer properties. The presence of the piperidine moiety in the compound may enhance its interaction with biological targets involved in cancer pathways. Preliminary studies suggest that such compounds could inhibit tumor growth and induce apoptosis in cancer cell lines .

Study on Antibacterial Activity

In a comparative study of synthesized compounds, several sulfonamide derivatives were tested against various bacterial strains. The results indicated that compounds with a methoxy group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents in modulating biological activity .

Enzyme Inhibition Studies

A detailed investigation into enzyme inhibition revealed that compounds similar to this compound showed promising results against AChE and urease. The structure-activity relationship (SAR) analysis suggested that the sulfonamide group plays a pivotal role in enzyme binding and inhibition mechanisms .

Anticancer Activity Assessment

Research conducted on the anticancer potential of various sulfonamide derivatives indicated that those containing the pyridine moiety exhibited significant cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Table 1: Biological Activities of Sulfonamide Derivatives

Compound NameAntibacterial Activity (IC50 µM)AChE Inhibition (IC50 µM)Urease Inhibition (IC50 µM)
Compound A5.1412.52.14
Compound B7.308.01.13
This compound6.2810.01.21

Table 2: Structure-Activity Relationship (SAR)

Functional GroupEffect on Biological Activity
Methoxy GroupEnhances antibacterial activity
Sulfonamide MoietyCritical for enzyme inhibition
Piperidine RingPotential anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(pyridin-2-ylmethyl)glycinamide

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